Disodium 2-naphthylamine-1,5-disulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

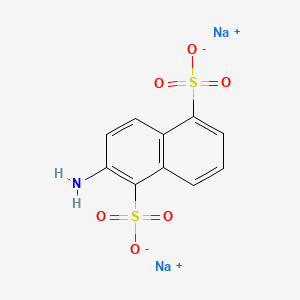

Disodium 2-naphthylamine-1,5-disulfonate is a chemical compound with the molecular formula C10H7NO6S2.2Na. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two sulfonate groups and an amine group attached to the naphthalene ring. This compound is often used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium 2-naphthylamine-1,5-disulfonate can be synthesized through the sulfonation of 2-naphthylamine. The process involves the reaction of 2-naphthylamine with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically include controlled temperatures and the use of excess sulfuric acid to ensure complete sulfonation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where 2-naphthylamine is treated with oleum (a solution of sulfur trioxide in sulfuric acid). The reaction mixture is then neutralized with sodium hydroxide, and the product is isolated through crystallization and filtration. The final product is dried and purified to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Disodium 2-naphthylamine-1,5-disulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

Reduction: Reduction reactions can convert the sulfonate groups to sulfonic acids.

Substitution: The amine group can participate in substitution reactions, such as diazotization followed by coupling with other aromatic compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Diazotization is typically carried out using sodium nitrite and hydrochloric acid, followed by coupling with phenols or amines under alkaline conditions.

Major Products

Oxidation: Naphthoquinone derivatives.

Reduction: Sulfonic acids.

Substitution: Azo compounds formed through diazotization and coupling reactions.

Scientific Research Applications

Disodium 2-naphthylamine-1,5-disulfonate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic reagent.

Industry: Utilized in the production of specialty chemicals and as a component in electroplating baths.

Mechanism of Action

The mechanism of action of disodium 2-naphthylamine-1,5-disulfonate involves its interaction with various molecular targets. The sulfonate groups enhance the compound’s solubility in water, allowing it to participate in aqueous reactions. The amine group can form hydrogen bonds and interact with enzymes and proteins, influencing their activity. The compound’s ability to undergo diazotization and coupling reactions makes it valuable in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

Naphthalene-1,5-disulfonic acid: Similar structure but lacks the amine group.

2-Naphthylamine-5,7-disulfonic acid: Another isomer with different sulfonate group positions.

Armstrong’s acid (Naphthalene-1,5-disulfonic acid): Used in similar applications but has different reactivity due to the absence of the amine group.

Uniqueness

Disodium 2-naphthylamine-1,5-disulfonate is unique due to the presence of both sulfonate and amine groups, which confer distinct chemical reactivity and solubility properties. This combination makes it particularly useful in applications requiring both hydrophilicity and the ability to form stable complexes with other molecules.

Biological Activity

Disodium 2-naphthylamine-1,5-disulfonate (CAS number 117-62-4), commonly referred to as Tobias acid, is an organic compound with significant applications primarily in the dye industry. This article delves into its biological activity, synthesis, and safety profile, drawing on various research findings and case studies.

This compound is characterized by its disodium salt form of 2-naphthylamine-1,5-disulfonic acid. It has a molecular formula of C₁₁H₉NNa₂O₆S₂ and a molecular weight of approximately 303.32 g/mol. The compound appears as a beige powder and is soluble in water, making it suitable for various chemical applications.

Synthesis Process

The synthesis of this compound involves several steps:

- Nitration : Naphthalene undergoes nitration to introduce nitro groups.

- Reduction : The nitro groups are reduced to amino groups.

- Sulfonation : The amino-naphthalene compound is sulfonated to introduce sulfonate groups.

This multi-step process allows for the controlled introduction of functional groups that enhance the compound's reactivity and utility in dye chemistry.

Biological Activity

The biological activity of this compound is primarily linked to its role as a dye intermediate rather than direct pharmacological effects. Research indicates several key activities:

- Low Toxicity : The compound exhibits low acute toxicity with an oral LD50 in rats reported at approximately 11,400 mg/kg. This suggests a favorable safety profile for industrial use.

- Irritation Potential : Moderate irritation potential exists upon contact with skin or eyes; however, no significant harmful effects are noted when handled properly.

- Metal Ion Interaction : this compound interacts with various metal ions, forming complexes that can be utilized in catalysis or as ligands in coordination chemistry. These interactions are crucial for developing functional materials and understanding its behavior in different chemical environments.

Applications in Research and Industry

This compound is predominantly used in the dye industry due to its ability to produce vibrant colors and stability in dye formulations. It serves as an intermediate in the synthesis of azo dyes and other colorants.

Case Studies

Several studies highlight the compound's applications:

- A study on the photophysical characteristics of naphthalene sulfonates revealed that this compound can form inclusion complexes with beta-cyclodextrin, influencing its photochemical behavior and potential applications in photodynamic therapy .

- Research on naphthalene sulfonates demonstrated their effectiveness in electrochemical detection methods, showcasing their utility beyond traditional dye applications .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other naphthalene-based compounds. The following table summarizes some notable comparisons:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Sodium 3-aminonaphthalene-1,5-disulfonate | C₁₁H₉NNaO₆S₂ | Used as a precursor for sun-resistant dyes; low solubility |

| Sodium 6-aminonaphthalene-1,3-disulfonate | C₁₁H₉NNaO₆S₂ | Different sulfonation pattern; used in dye applications |

| 3-Nitronaphthalene-1,5-disulphonic acid | C₁₁H₉N₂O₆S₂ | Contains nitro groups; important for dye synthesis |

| 2-Naphthylamine-4,8-disulfonic acid | C₁₁H₉NNaO₆S₂ | Used as a reactive dye intermediate; differs by functional group positions |

This compound stands out due to its specific arrangement of amino and sulfonate groups that enhance its reactivity and applicability in dye chemistry.

Properties

CAS No. |

62203-79-6 |

|---|---|

Molecular Formula |

C10H7NNa2O6S2 |

Molecular Weight |

347.3 g/mol |

IUPAC Name |

disodium;2-aminonaphthalene-1,5-disulfonate |

InChI |

InChI=1S/C10H9NO6S2.2Na/c11-8-5-4-6-7(10(8)19(15,16)17)2-1-3-9(6)18(12,13)14;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 |

InChI Key |

ACBJGAPIXKDCRP-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.